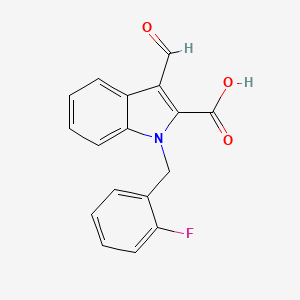

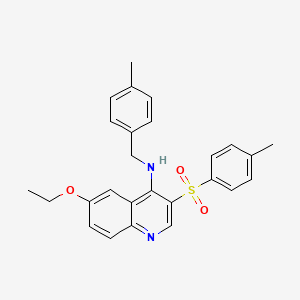

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide” is a chemical compound that belongs to the class of nitrogen-rich heterocyclic compounds . These compounds have gained considerable attention in biomedical and pharmaceutical industries due to their multiple therapeutic and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This process is known as the Biginelli reaction . The synthesis is characterized by environmentally benign mild reaction conditions, readily available and cost-effective chemicals as starting material, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of the final product with high yield value even without the use of chromatographic separation technique .Molecular Structure Analysis

While specific structural data for “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide” is not available, similar molecules often have a flattened structure . For instance, the dihedral angles of the A’/B (A’ is the quinazolinone plane) and B/C types are 9.52 (4)° and 11.94 (6)°, respectively .Chemical Reactions Analysis

The chemical reactions involving similar compounds often result in the formation of iminium cationic species . For instance, the results of the 1 H NMR spectroscopic analysis of the reaction mixture revealed the formation of the iminium cationic species II with N + =CHPh fragment .Applications De Recherche Scientifique

Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines

The selective O-benzylation of 2-oxo-1,2-dihydropyridines is crucial in organic synthesis, especially for natural product and bioactive molecule development. Researchers have discovered a novel ternary system involving ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) that effectively facilitates the O-benzylation of 2-oxo-1,2-dihydropyridines. This method allows access to a variety of O-benzyl products under mild reaction conditions, making it valuable for the protection of functional groups and synthetic intermediates .

Antimicrobial Potential

Exploring the therapeutic potential of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide derivatives, compounds 1a and 1b have demonstrated good antimicrobial activity. These findings highlight its relevance in combating microbial infections .

Peptide Mimics and Enzyme Inhibition

The compound’s structure resembles peptide fragments, making it useful for mimicking peptide activity. For instance:

Anti-Inflammatory and Analgesic Properties

Among the derivatives, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) have demonstrated anti-inflammatory and analgesic activities. Their ulcerogenic index compares favorably with indomethacin and celecoxib .

Synthesis of Novel Derivatives

Researchers have synthesized a novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative using Claisen–Schmidt-type condensation. This compound belongs to the isoindolo[2,1-a]quinoline family and holds promise for further exploration .

Heterocyclic Chemistry and Drug Design

The compound’s unique heterocyclic structure opens avenues for drug design and development. Researchers continue to investigate its potential in various therapeutic areas, including antitumor and antiviral applications .

Orientations Futures

The future directions for “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide” and similar compounds could involve further exploration of their therapeutic and pharmacological activities . Additionally, the development of more environmentally friendly and cost-effective synthesis methods could also be a focus .

Propriétés

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-2-12-25(23,24)20-17-9-10-18-16(13-17)8-11-19(22)21(18)14-15-6-4-3-5-7-15/h3-7,9-10,13,20H,2,8,11-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJHUAWMGBAURK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)

![Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2399701.png)

![Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate](/img/structure/B2399704.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2399706.png)

![3-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B2399712.png)

![4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2399713.png)